- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
Cas no 934-87-2 (S-Phenyl thioacetate)
S-Phenyl thioacetate structure
S-Phenyl thioacetate Properties
Names and Identifiers
-
- S-Phenyl thioacetate
- S-phenyl ethanethioate
- Thioacetic Acid S-Phenyl Ester
- Acetic acid, thio-, S-phenyl ester (6CI, 7CI, 8CI)
- Benzenethiol, acetate (5CI)
- 1-(Phenylsulfanyl)ethan-1-one
- Phenyl thioacetate
- Phenyl thiolacetate
- Thiophenyl acetate
- THIACETIC ACID, S-PHENYL ESTER
- T0849
- Ethanethioic acid, S-phenyl ester
- EINECS 213-294-2
- UNII-L1K5I18NJ8
- AI3-15532
- L1K5I18NJ8
- 934-87-2
- S-PHENYLTHIOACETATE
- BENZENETHIOL, ACETATE
- AKOS015840643
- BRN 1858641
- S-Phenyl ethanethioate #
- 1-phenylsulfanylethanone
- DTXSID00239419
- H12050
- ACETIC ACID, THIO-, S-PHENYL ESTER
- J-524283
- 4-06-00-01522 (Beilstein Handbook Reference)
- S-Phenyl thioacetate, 98%
- MFCD00008752
- WBISVCLTLBMTDS-UHFFFAOYSA-
- BS-23840
- SCHEMBL342299
- ethanethioic acid S-phenyl ester
- InChI=1/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
- NS00039567
- +Expand
-
- MFCD00008752
- WBISVCLTLBMTDS-UHFFFAOYSA-N
- 1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
- O=C(C)SC1C=CC=CC=1
Computed Properties
- 152.03000
- 0
- 1
- 2
- 152.02958605g/mol
- 10
- 116
- 0
- 0
- 0
- 0
- 0
- 1
- 2.2
- 0
- 17.1
Experimental Properties
- 2.32520
- 42.37000
- n20/D 1.57(lit.)
- 230°C
- Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Not determined
- Not determined
- 1.124 g/mL at 25 °C(lit.)
S-Phenyl thioacetate Security Information
- AJ7559000
- 2
- UN 3334
- H227-H303
- P210-P280-P312-P403+P235-P501
- warning
- 2-8°C
S-Phenyl thioacetate Customs Data
- 2930909090
-
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
S-Phenyl thioacetate Price
S-Phenyl thioacetate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 3 min, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: 1,3,2-Benzodithiazole, 1,1,3,3-tetraoxide ; 5 min, rt
Reference
- o-Benzenedisulfonimide as a soft, efficient, and recyclable catalyst for the acylation of alcohols, phenols, and thiols under solvent-free conditions: advantages and limitationsSynthesis, 2008, (22), 3625-3632,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Catalysts: Dichlorobis(triethylphosphine)nickel Solvents: Dimethylformamide
1.2 Reagents: Calcium oxide
1.3 -
1.2 Reagents: Calcium oxide
1.3 -
Reference
- A facile synthesis of sulfides using S-arylisothiuronium intermediatesChemistry Letters, 1986, (8), 1379-80,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ; rt; 0.5 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Reference
- Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substancesRSC Advances, 2017, 7(22), 13653-13667,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Silica ; 3.5 min, heated
Reference
- Poly-(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'- Tetrabromobenzene-1,3-disulfonamide as Highly Efficient Catalysts, and (Ac2O/SiO2) as a Heterogeneous System for the Acetylation of Alcohols, Amines, and Thiols Under Microwave IrradiationPhosphorus, 2011, 186(2), 213-219,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Perchloric acid (silica supported) Solvents: Diethyl ether , Water ; rt; 72 h, 100 °C
1.2 Solvents: Acetic anhydride ; 5 min, rt
1.2 Solvents: Acetic anhydride ; 5 min, rt
Reference
- Perchloric acid adsorbed on silica gel as a new, highly efficient, and versatile catalyst for acetylation of phenols, thiols, alcohols, and aminesChemical Communications (Cambridge, 2003, (15), 1896-1897,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
Reference
- Substitution reactions of thallous thiophenoxide and thallous phenyl selenide with halogen-bearing substratesJournal of Organic Chemistry, 1980, 45(1), 80-9,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ; 2 h, rt
Reference
- Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free conditionJournal of Organometallic Chemistry, 2010, 695(8), 1182-1188,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Toluene ; 1 h, rt
Reference
- A simple and mild acylation of alcohols, phenols, amines, and thiols with a reusable heteropoly acid catalyst (H6P2W18O62·24 H2O)E-Journal of Chemistry, 2008, 5(3), 641-647,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) ; 35 min, rt
Reference
- Alumina-supported MoO3 as a highly efficient and recyclable heterogeneous catalyst for the chemoselective acetylation of alcohols, phenols, amines, and thiols with acetic anhydride under solvent-free conditionsJournal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 108-111,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
S-Phenyl thioacetate Raw materials
S-Phenyl thioacetate Preparation Products
S-Phenyl thioacetate Suppliers
HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier
(CAS:934-87-2)
FANG JING LI
18327059871
service@yunmeichem.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:934-87-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:934-87-2)
TANG SI LEI
15026964105
2881489226@qq.com
S-Phenyl thioacetate Related Literature
-
1. Kinetics and mechanism of the aminolysis of phenyl dithioacetate in aqueous solutionEnrique A. Castro,Fernando Ibá?ez,José G. Santos,Carmen Ureta J. Chem. Soc. Perkin Trans. 2 1991 1919
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Chengwei Liu,Michal Szostak Org. Chem. Front. 2021 8 4805
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Ngoc Truong,Scott J. Sauer,Cyndie Seraphin-Hatcher,Don M. Coltart Org. Biomol. Chem. 2016 14 7864
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Qiao Ren,Tao Gao,Wenjun Li,Li Wan,Yimin Hu,Yanhong Peng,Shaofa Sun,Liqiang Hu,Minghu Wu,Haibing Guo,Jian Wang New J. Chem. 2015 39 5100
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Myungjin Kim,Subeen Yu,Jeung Gon Kim,Sunwoo Lee Org. Chem. Front. 2018 5 2447
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6. Nucleophilic substitution of S-phenyl thiol esters by electrogenerated polysulfide ions in N,N-dimethylacetamideAbdelkader Ahrika,Meriem Anouti,Julie Robert,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1998 607
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Fanghui Ma,Jing Qian,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2018 16 439
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Saumen Hajra,Suhas Shivajirao Bhosale,Atanu Hazra Org. Biomol. Chem. 2017 15 9217
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Basudeb Basu,Susmita Paul,Ashis K. Nanda Green Chem. 2010 12 767
-
Nitin Tandon,Shripad M. Patil,Runjhun Tandon,Pushpendra Kumar RSC Adv. 2021 11 21291
Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-87-2)S-Phenyl thioacetate
99%
100g
161.0